
Alkali Blue 6B (C.I. 42750)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alkali Blue 6B (C.I. 42750) is a synthetic dye commonly used in various industrial applications. It is known for its vibrant blue color and is often utilized as a pH indicator, transitioning from blue to pink-violet in the pH range of 11.5 to 13.0 . The compound has the molecular formula C37H31N3O4S and a molecular weight of 613.72 .
準備方法
Synthetic Routes and Reaction Conditions
Alkali Blue 6B is synthesized through a series of chemical reactions involving aromatic amines and sulfonic acids. The process typically involves the diazotization of an aromatic amine, followed by coupling with a sulfonic acid derivative. The reaction conditions often require acidic or basic environments to facilitate the formation of the dye .
Industrial Production Methods
In industrial settings, Alkali Blue 6B is produced in large quantities using batch or continuous processes. The production involves the careful control of temperature, pH, and reaction time to ensure high yield and purity. The final product is usually isolated through filtration, washing, and drying .
化学反応の分析
Types of Reactions
Alkali Blue 6B undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Alkali Blue 6B can be reduced to its leuco form, which is colorless.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite are often used.
Substitution: Strong nucleophiles like sodium hydroxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various quinonoid structures, while reduction typically produces the leuco form of the dye .
科学的研究の応用
Alkali Blue 6B has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other dyes.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in diagnostic assays.
Industry: Utilized in the dyeing of textiles, paper, and leather
作用機序
The mechanism of action of Alkali Blue 6B involves its interaction with various molecular targets. As a pH indicator, it changes color based on the protonation state of its functional groups. In biological applications, the dye binds to specific cellular components, allowing for visualization under a microscope .
類似化合物との比較
Similar Compounds
- Acid Blue 110
- Acid Blue 119
- Alkali Blue 6G
Uniqueness
Alkali Blue 6B is unique due to its specific pH transition range and its vibrant blue color. Compared to similar compounds, it offers distinct advantages in terms of stability and ease of use in various applications .
特性
分子式 |
C74H59N6NaO7S2 |
|---|---|
分子量 |
1231.4 g/mol |
IUPAC名 |
sodium;4-[4-[(4-anilinophenyl)-(4-phenyliminocyclohexa-2,5-dien-1-ylidene)methyl]anilino]benzenesulfonic acid;4-[4-[bis(4-anilinophenyl)-hydroxymethyl]anilino]benzenesulfonate |
InChI |
InChI=1S/C37H31N3O4S.C37H29N3O3S.Na/c41-37(27-11-17-32(18-12-27)38-30-7-3-1-4-8-30,28-13-19-33(20-14-28)39-31-9-5-2-6-10-31)29-15-21-34(22-16-29)40-35-23-25-36(26-24-35)45(42,43)44;41-44(42,43)36-25-23-35(24-26-36)40-34-21-15-29(16-22-34)37(27-11-17-32(18-12-27)38-30-7-3-1-4-8-30)28-13-19-33(20-14-28)39-31-9-5-2-6-10-31;/h1-26,38-41H,(H,42,43,44);1-26,38,40H,(H,41,42,43);/q;;+1/p-1 |
InChIキー |
VCBPQHJLAOISHL-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)C(=C3C=CC(=NC4=CC=CC=C4)C=C3)C5=CC=C(C=C5)NC6=CC=C(C=C6)S(=O)(=O)O.C1=CC=C(C=C1)NC2=CC=C(C=C2)C(C3=CC=C(C=C3)NC4=CC=CC=C4)(C5=CC=C(C=C5)NC6=CC=C(C=C6)S(=O)(=O)[O-])O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





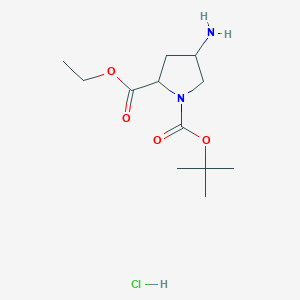
![6'-amino-5-chloro-2-oxo-3'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B13820888.png)

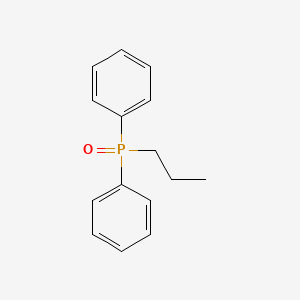

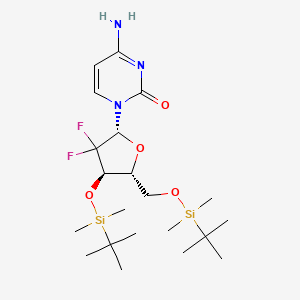
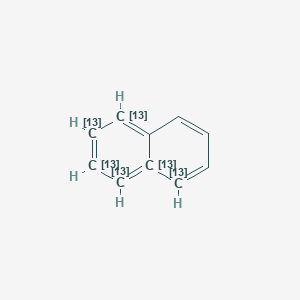
![2',4',5',7'-tetrabromo-3',6'-dihydroxy-5-thiocyanato-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B13820929.png)
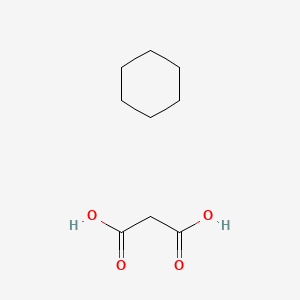

![3-[(2Z)-5-chloro-2-[[(3E)-3-[[5-chloro-3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium-2-yl]methylidene]-2,5,5-trimethylcyclohexen-1-yl]methylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate;triethylazanium](/img/structure/B13820943.png)
